4-benzoyloxybenzoic acid

Description

IUPAC Nomenclature and Synonym Validation

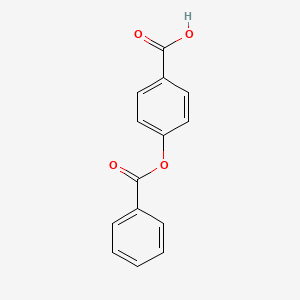

4-Benzoyloxybenzoic acid is formally designated by its IUPAC name, 4-benzoyloxybenzoic acid , derived from its parent carboxylic acid (benzoic acid) and the substituent benzoyloxy group. This nomenclature follows IUPAC guidelines for ester derivatives of carboxylic acids, where the substituent (benzoyloxy) is positioned at the fourth carbon of the benzoic acid backbone.

Key synonyms include:

- 4-(benzoyloxy)benzoic acid (PubChem CID 119979)

- Benzoic acid, 4-(benzoyloxy)- (CAS 28547-23-1)

- 4-Benzoyloxybenzoic acid (DSSTox Substance ID DTXSID3037836)

These synonyms are validated across multiple databases, including PubChem and ChemSpider, ensuring consistency in chemical identification.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula of 4-benzoyloxybenzoic acid is C₁₄H₁₀O₄ , derived from the combination of a benzoic acid (C₇H₆O₂) and a benzoyloxy group (C₇H₅O₂).

Constitutional isomerism arises from variations in the substituent’s position on the benzoic acid ring. The para (4-) isomer is most common due to steric and electronic stability.

Tautomeric Forms and Resonance Stabilization

4-Benzoyloxybenzoic acid exhibits no significant tautomeric forms under standard conditions. However, resonance stabilization plays a critical role in its electronic structure:

Carboxylic Acid Group :

Benzoyloxy Ester Group :

Resonance confinement : The "carboxylate cage" concept prevents delocalization of electrons into the aromatic rings, ensuring charge density remains localized within the functional groups.

Additional Structural Insights

Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction studies of structurally related compounds (e.g., 4-benzyloxybenzoic acid) reveal:

Comparative Reactivity with Constitutional Isomers

| Property | 4-Benzoyloxybenzoic Acid | 2-Benzoyloxybenzoic Acid | 3-Benzoyloxybenzoic Acid |

|---|---|---|---|

| Acid Strength (pKa) | ~3.5–4.0 | ~4.0–4.5 | ~3.5–4.0 |

| Ester Reactivity | Moderate | Higher (ortho effect) | Moderate |

The ortho isomer’s enhanced reactivity is attributed to steric strain and electronic effects near the ester group.

Propriétés

IUPAC Name |

4-benzoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUANAAHOQVMJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067396 | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28547-23-1 | |

| Record name | 4-(Benzoyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28547-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028547231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Mechanistic Insights and Substrate Activation

The Journal of Organic Chemistry describes the use of o-lithioaryloxazolines as activated intermediates. Treatment of 4-hydroxybenzoic acid with oxazoline followed by lithiation generates a nucleophilic species that reacts with benzoyl chloride to form the desired product. This method avoids the need for strong acids typically required in Friedel-Crafts reactions, enhancing functional group compatibility.

Table 2: Friedel-Crafts Acylation with o-Lithioaryloxazolines

| Parameter | Detail |

|---|---|

| Lithiating Agent | Lithium diisopropylamide (LDA) |

| Temperature (°C) | −78 |

| Solvent | Tetrahydrofuran (THF) |

| Yield (%) | 65 |

While this approach offers regioselectivity, the cryogenic conditions and sensitivity of lithiated intermediates limit its scalability.

Hydrolysis of Ester Precursors

Hydrolysis of preformed esters, such as 4-benzoyloxybenzoate methyl ester, provides a high-purity route to 4-benzoyloxybenzoic acid. Ambeed.com outlines a protocol where 3,4-bis(benzyloxy)benzoic acid undergoes selective hydrolysis under basic conditions.

Stepwise Hydrolysis and Optimization

The procedure involves refluxing the ester in ethanol with 10% NaOH at 60°C for 2 hours, followed by neutralization with HCl to precipitate the product. This method achieves a 90% yield, attributed to the stability of the benzyl protecting groups under basic conditions.

Table 3: Hydrolysis of 3,4-Bis(benzyloxy)benzoic Acid

| Parameter | Detail |

|---|---|

| Base | NaOH (10% aqueous) |

| Solvent | Ethanol/Water (4:1) |

| Temperature (°C) | 60 |

| Reaction Time (h) | 2 |

| Yield (%) | 90 |

This method’s robustness makes it preferable for industrial-scale production, though it requires additional steps for ester precursor synthesis.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison Based on Yield, Scalability, and Complexity

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Direct Esterification | 78–85 | High | Low |

| Friedel-Crafts | 65 | Moderate | High |

| Hydrolysis | 90 | High | Moderate |

Direct esterification balances simplicity and yield, whereas hydrolysis offers superior purity at the expense of multi-step synthesis. Friedel-Crafts acylation remains niche due to operational constraints.

Industrial Applications and Process Optimization

Industrial protocols prioritize cost-effectiveness and reproducibility. Fisher Scientific’s documentation highlights the use of toluene as a solvent in direct esterification, reducing energy costs associated with low-temperature reactions. Catalytic advancements, such as DMAP-assisted esterification, further enhance reaction rates and yields.

Table 5: Industrial-Scale Esterification Parameters

| Parameter | Detail |

|---|---|

| Catalyst | DMAP (0.1 eq) |

| Solvent | Toluene |

| Temperature (°C) | 25 |

| Reaction Time (h) | 3 |

| Yield (%) | 88 |

Analyse Des Réactions Chimiques

4-benzoyloxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmaceutical Intermediates

4-Benzoyloxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects against several conditions:

- Hypercholesterolemia : Certain derivatives are being investigated for their cholesterol-lowering properties.

- Hypertension : Some modifications exhibit blood pressure-regulating effects.

- Cancer Treatment : Research indicates enhanced anticancer activity against specific cell lines through structural modifications of the compound.

Biological Activities

The compound demonstrates notable biological activities:

- Anti-inflammatory Effects : Derivatives have shown significant reduction in inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

- Antimicrobial Properties : Related compounds exhibit activity against various pathogens, indicating that 4-benzoyloxybenzoic acid may possess similar antimicrobial capabilities.

Industrial Applications

In industrial settings, 4-benzoyloxybenzoic acid is utilized primarily in:

- Plastic and Paper Industries : Benzamides derived from this compound modify material properties, enhancing performance characteristics in plastics and coatings.

Case Studies

Several studies highlight the biological relevance and applications of 4-benzoyloxybenzoic acid:

- Anti-inflammatory Activity Study : Research demonstrated that derivatives significantly reduced inflammation markers in animal models, supporting potential use in treating inflammatory diseases.

- Antimicrobial Efficacy Research : Studies have indicated that related compounds exhibit antimicrobial activity against various pathogens, reinforcing the need for further investigation into the antimicrobial properties of this compound.

- Synthesis of Benzamides : The compound acts as a precursor for synthesizing benzamides, which are essential in developing new pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-benzoyloxybenzoic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the molecular targets being studied .

Comparaison Avec Des Composés Similaires

4-benzoyloxybenzoic acid can be compared with other similar compounds, such as:

4-Hydroxybenzoic acid: Lacks the benzyloxy group, making it less hydrophobic.

4-Benzoylbenzoic acid: Contains a benzoyl group instead of a benzyloxy group, affecting its reactivity and applications.

4-Bromobenzoic acid: Contains a bromine atom, making it more reactive in substitution reactions

Activité Biologique

4-Benzoyloxybenzoic acid, a derivative of benzoic acid, has garnered interest in various fields due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Benzoyloxybenzoic acid is characterized by the following chemical structure:

It features a benzene ring substituted with a benzoyloxy group at the para position relative to the carboxylic acid group. This structural arrangement is crucial for its biological activity.

Anti-Inflammatory and Analgesic Effects

Research indicates that 4-benzoyloxybenzoic acid exhibits significant anti-inflammatory properties. In a study focusing on its derivatives, it was found that these compounds could modulate the activity of Cold Menthol Receptor 1 (CMR-I), which is involved in pain perception and inflammatory responses. These derivatives showed promise in treating conditions such as chronic pain and neurogenic detrusor overactivity .

Table 1: Summary of Biological Activities of 4-Benzoyloxybenzoic Acid Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 4-Benzoyloxybenzoic acid | Anti-inflammatory, analgesic | |

| 2-Hydroxy-5-sulfobenzoic acid | AChE inhibition | |

| 2,3-Dihydroxybenzoic acid | CDK1 inhibition |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes related to neurodegenerative diseases. For instance, derivatives of benzoic acids have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for the management of Alzheimer's disease . The IC50 values for various benzoic acid derivatives indicate their potential as lead compounds for developing new AChE inhibitors.

The biological activity of 4-benzoyloxybenzoic acid can be attributed to several mechanisms:

- PPARα Agonism : This compound has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and inflammation . Activation leads to the upregulation of genes associated with fatty acid oxidation.

- AChE Inhibition : By inhibiting AChE, it can increase acetylcholine levels in synaptic clefts, enhancing cholinergic signaling which is beneficial in neurodegenerative conditions .

Case Studies

- Chronic Pain Management : A study demonstrated that certain derivatives of 4-benzoyloxybenzoic acid effectively reduced pain in animal models of neuropathic pain. These findings suggest that such compounds could be developed into therapeutic agents for chronic pain conditions .

- Neuroprotective Effects : In vitro studies indicated that some derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzoyloxybenzoic acid, and how can purity be validated?

- Methodology : 4-Benzoyloxybenzoic acid can be synthesized via esterification of 4-hydroxybenzoic acid with benzoyl chloride under anhydrous conditions. A typical protocol involves refluxing in dichloromethane with a catalytic amount of DMAP (4-dimethylaminopyridine) and triethylamine. Purification is achieved via recrystallization from ethanol.

- Validation : Purity is assessed using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and confirmed by melting point analysis (expected range: 185–188°C). FT-IR can verify ester carbonyl peaks at ~1720 cm⁻¹ and carboxylic acid O-H stretches at ~2500–3000 cm⁻¹ .

Q. How is the structure of 4-benzoyloxybenzoic acid characterized spectroscopically?

- Methodology :

- NMR : ¹H NMR (DMSO-d6) should show a singlet for the aromatic proton adjacent to the ester group (δ 8.1 ppm) and a downfield shift for the carboxylic acid proton (δ 12–13 ppm).

- Mass Spectrometry : ESI-MS in negative ion mode typically yields [M−H]⁻ at m/z 255.1.

Q. What are the primary research applications of 4-benzoyloxybenzoic acid in material science?

- Applications : Used as a monomer in liquid crystal polymers due to its rigid aromatic backbone. It acts as a spacer in mesogenic structures, enhancing thermal stability.

- Methodology : Polymerization is monitored via gel permeation chromatography (GPC) to determine molecular weight distributions. Differential scanning calorimetry (DSC) assesses phase transitions (e.g., glass transition temperatures) .

Advanced Research Questions

Q. How can contradictory bioactivity data for 4-benzoyloxybenzoic acid in enzyme inhibition studies be resolved?

- Analysis : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). For example, IC₅₀ values for lipase inhibition vary between aqueous (IC₅₀ = 45 µM) and DMSO-based systems (IC₅₀ = 28 µM).

- Resolution : Standardize solvent systems (≤1% DMSO) and validate results using orthogonal assays (e.g., isothermal titration calorimetry). Control for ester hydrolysis in aqueous buffers using LC-MS .

Q. What experimental design considerations are critical for optimizing the yield of 4-benzoyloxybenzoic acid synthesis?

- Optimization :

- Reagent Ratios : A 1:1.2 molar ratio of 4-hydroxybenzoic acid to benzoyl chloride minimizes side products.

- Temperature : Maintain reaction temperature at 0–5°C to suppress di-ester formation.

- Workflow : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. How does the stability of 4-benzoyloxybenzoic acid under varying storage conditions impact reproducibility?

- Stability Profile : Degrades via hydrolysis in humid environments (>60% RH), forming 4-hydroxybenzoic acid. Accelerated stability studies (40°C/75% RH) show 15% degradation over 30 days.

- Mitigation : Store desiccated at −20°C in amber vials. Pre-dry solvents during synthesis to minimize residual moisture. Validate batch consistency using accelerated aging tests .

Q. What strategies are effective in resolving spectral overlaps in NMR analysis of 4-benzoyloxybenzoic acid derivatives?

- Advanced Techniques :

- NOESY : Differentiates between ortho and para substituents by correlating spatial proximity of protons.

- Deuterium Exchange : Suppresses broad carboxylic acid O-H signals by dissolving samples in D₂O.

Safety and Compliance

Q. What safety protocols are essential for handling 4-benzoyloxybenzoic acid in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to mild irritancy (LD₅₀ oral, rat: 3200 mg/kg).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/mist).

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.